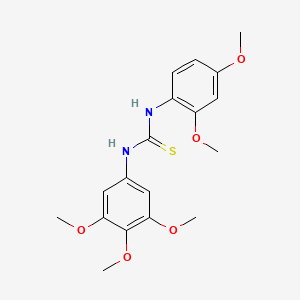
N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea, also known as DMTU, is a thiourea compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 368.45 g/mol. DMTU has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for various biomedical applications.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea exerts its antioxidant and anti-inflammatory effects through various mechanisms. It has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative damage to cells and tissues. N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been found to inhibit the activity of various pro-inflammatory enzymes and cytokines, which can reduce inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation and tissue damage, and inhibit tumor growth in animal models. N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified to high levels of purity. N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is also soluble in water, which makes it easy to administer to cells and animals. However, N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has some limitations, such as its potential to interfere with other biochemical processes and its limited availability in some regions.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea. One area of interest is the development of N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea-based therapies for oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders. Another area of interest is the exploration of the anti-cancer properties of N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the mechanisms of action of N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea and its potential side effects in vivo.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been extensively studied in various scientific fields due to its unique properties. It has been found to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as cardiovascular diseases, neurodegenerative disorders, and cancer. N-(2,4-dimethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been found to exhibit anti-inflammatory activity, which can be useful in the treatment of various inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-21-12-6-7-13(14(10-12)22-2)20-18(26)19-11-8-15(23-3)17(25-5)16(9-11)24-4/h6-10H,1-5H3,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWBJPJWKQFHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4777851.png)
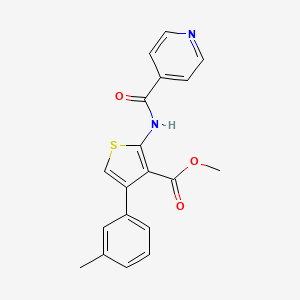
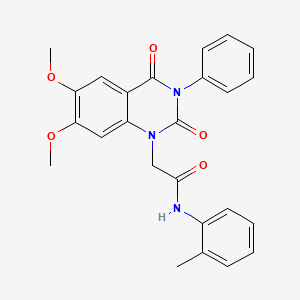
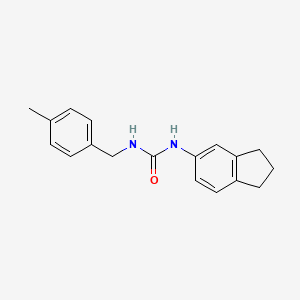
![N-(2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4777872.png)
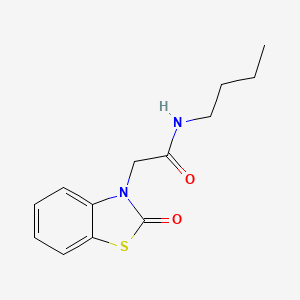
![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4777879.png)

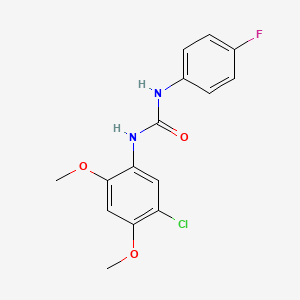
![N-(5-chloro-2-pyridinyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4777899.png)
![2-[(2-hydroxyethyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4777911.png)
![3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4777919.png)
![N-{4-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4777947.png)
![3-methyl-N-[4-(N-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4777954.png)